Home > Products > Screening Compounds P12911 > N-(4,6-dimethylpyridin-2-yl)-2-phenoxyacetamide
N-(4,6-dimethylpyridin-2-yl)-2-phenoxyacetamide -

N-(4,6-dimethylpyridin-2-yl)-2-phenoxyacetamide

Catalog Number: EVT-4167579
CAS Number:
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4,6-Dimethyl-2-pyridinyl)benzamides (1-24)

  • Relevance: These compounds share the core N-(4,6-dimethyl-2-pyridinyl) structure with N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide. The key structural difference lies in the replacement of the benzamide group with a 2-phenoxyacetamide group in the target compound. []

Tertiary N-(4,6-Dimethyl-2-pyridinyl)benzamides (29-33)

  • Compound Description: This series represents tertiary derivatives of N-(4,6-dimethyl-2-pyridinyl)benzamides (29-33). Similar to their secondary counterparts, these compounds did not show antidopaminergic properties. []
  • Relevance: These compounds also share the core N-(4,6-dimethyl-2-pyridinyl) structure with N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide. The distinction lies in the benzamide substitution and its tertiary nature compared to the 2-phenoxyacetamide group in the target compound. []

4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (Sulfamethazine)

  • Compound Description: Sulfamethazine is a sulfonamide antibiotic widely studied for its metabolic pathways in swine. Research identified several metabolites, including N4-acetylsulfamethazine, N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (desaminosulfamethazine), and the N4-glucose conjugate of sulfamethazine. [, , , , ]

N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (Desaminosulfamethazine)

  • Compound Description: This compound is a metabolite of sulfamethazine identified in the tissues and excreta of swine administered with the drug. []
  • Relevance: Desaminosulfamethazine is structurally related to N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide through the presence of the N-(4,6-dimethyl-2-pyrimidinyl) group, highlighting a common structural motif despite belonging to different chemical classes. []

N4-Acetylsulfamethazine

  • Compound Description: This is another metabolite of sulfamethazine found in the tissues and excreta of swine. It is formed through the acetylation of the amino group in sulfamethazine. []
  • Relevance: While not a direct structural analogue of N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide, N4-Acetylsulfamethazine’s emergence as a metabolite of sulfamethazine provides insight into potential metabolic pathways involving acetylation that could be relevant to the target compound. []

N4-glucose conjugate of sulfamethazine

  • Compound Description: This sulfamethazine metabolite, found in swine tissues and excreta, involves the conjugation of a glucose molecule to the sulfonamide nitrogen. []
  • Relevance: Similar to N4-Acetylsulfamethazine, this metabolite highlights potential conjugation pathways, this time with glucose, relevant to understanding the metabolism of compounds containing the 4,6-dimethyl-2-pyrimidinyl or similar groups, including N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide. []

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide (SPIII-5H) and Derivatives

  • Compound Description: This compound and its derivatives (SPIII-5Cl, SPIII-5Br, SPIII-5Me, SPIII-NA) demonstrated potent antiviral activity against influenza A and B viruses. They function by inhibiting an early step in the virus replication cycle, potentially virus adsorption or penetration. []
  • Relevance: Although belonging to a different chemical class, SPIII-5H and its derivatives share the N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide moiety with some of the sulfamethazine metabolites. This structural similarity, despite the different core structures, emphasizes the relevance of understanding the structure-activity relationship in this family of compounds and their potential applications beyond antibacterial activity. []

N,N-dimethyl-N'-[2-(diisopropylamino)ethyl]-N'-(4,6-dimethyl-2-pyridyl)urea (Compound 1)

  • Compound Description: This compound served as a starting point in a study aiming to enhance its gastric antisecretory potency by isotopic substitution. Replacing the pyridine ring methyl hydrogens with deuterium or fluorine resulted in analogues with varying potencies. The hexadeuterated analogue (12) showed increased potency, while the hexafluoro analogue (11) displayed reduced potency compared to the parent compound. []
  • Relevance: Compound 1 exhibits significant structural similarity to N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide, sharing the N-(4,6-dimethyl-2-pyridyl) moiety. The research on isotopic substitution in Compound 1 offers valuable insights into potential modifications on the pyridine ring of the target compound that could modulate its biological activity. []

N,N-dimethyl-N'-(2-diisopropylaminoethyl)-N'-(4-hydroxymethyl-6-methyl-2-pyridyl)urea (Metabolite II)

  • Compound Description: This compound was identified as a major urinary metabolite of N,N-dimethyl-N'-[2-(diisopropylamino)ethyl]-N'-(4,6-dimethyl-2-pyridyl)urea in dogs and squirrel monkeys. Notably, it was found in high concentrations in the testes and stomach tissues of dogs. []
  • Relevance: Metabolite II, with its structural similarity to N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide, particularly the presence of the N-(4,6-dimethyl-2-pyridyl)urea moiety, underscores a potential metabolic pathway involving hydroxylation of the methyl group on the pyridine ring. This finding could be relevant in predicting the metabolic fate of the target compound. []

N,N-dimethyl-N'-(2-diisopropylaminoethyl-N'-(4-methyl-6-hydroxymethyl-2-pyridyl)urea (Metabolite III)

  • Compound Description: This metabolite of N,N-dimethyl-N'-[2-(diisopropylamino)ethyl]-N'-(4,6-dimethyl-2-pyridyl)urea was found in the urine of treated animals, indicating another potential route of metabolism. []
  • Relevance: Although not as abundant as Metabolite II, Metabolite III provides further evidence of the susceptibility of the methyl groups on the pyridine ring to metabolic transformations, specifically hydroxylation. This information could be relevant in understanding the metabolic profile of N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide. []

N,N-dimethyl-N'-(2-isopropylaminoethyl)-N'-(4,6-dimethyl-2-pyridyl)urea (Metabolite IV)

  • Compound Description: Identified as a urinary metabolite of N,N-dimethyl-N'-[2-(diisopropylamino)ethyl]-N'-(4,6-dimethyl-2-pyridyl)urea, this compound highlights a dealkylation pathway in the metabolism of this class of compounds. []
  • Relevance: Although not directly observed in the provided papers, Metabolite IV suggests that N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide might undergo similar dealkylation metabolic processes, leading to the formation of metabolites with altered pharmacological profiles. []

N-methyl-N'-(2-diisopropylaminoethyl)-N'-(4,6-dimethyl-2-pyridyl)urea (Metabolite V)

  • Compound Description: Another dealkylation product of N,N-dimethyl-N'-[2-(diisopropylamino)ethyl]-N'-(4,6-dimethyl-2-pyridyl)urea, highlighting a possible stepwise removal of methyl groups during metabolism. []
  • Relevance: Similar to Metabolite IV, the presence of Metabolite V emphasizes the potential for N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide to undergo demethylation, leading to the formation of metabolites with potentially different pharmacological properties. []

N-(2-Diisopropylaminoethyl)-N-(4,6-dimethyl-2-pyridyl)urea (Metabolite VI)

  • Compound Description: This metabolite further demonstrates the sequential dealkylation process, with the complete removal of methyl groups from the urea nitrogen atoms in the parent compound, N,N-dimethyl-N'-[2-(diisopropylamino)ethyl]-N'-(4,6-dimethyl-2-pyridyl)urea. []
  • Relevance: Metabolite VI emphasizes the susceptibility of N-alkyl groups to metabolic removal, suggesting that N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide might also undergo similar metabolic transformations, leading to a diverse range of metabolites. []

4,6-Dimethyl-2-thiopyrimidine Derivatives

  • Compound Description: A series of 4,6-dimethyl-2-thiopyrimidine derivatives were synthesized as potential anticonvulsant agents. These compounds demonstrated moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. Notably, the 4-bromophenyl acetamide derivative exhibited the most pronounced activity. []
  • Relevance: Although these compounds belong to a different class than N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide, the shared presence of the 4,6-dimethyl-2-pyrimidine core structure (analogous to the 4,6-dimethyl-2-pyridinyl moiety in the target compound) highlights the importance of this structural motif in medicinal chemistry and its potential application in developing compounds with diverse biological activities. []

4,6-Dimethyl-2-(3-(p-tolyloxy)propoxy)nicotinonitrile Fleximer

  • Compound Description: This fleximer, characterized by its flexible propylene linker connecting a pyridine ring and a phenyl ring, was designed and synthesized for its potential binding affinity to COX-2 and mGluR2 receptors. Its structural analysis and in silico studies shed light on the role of flexibility in noncovalent binding affinity towards these targets. []
  • Relevance: The fleximer shares structural similarities with N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide, particularly in the presence of the 4,6-dimethyl-2-pyridinyl moiety and the ether linkage connecting the aromatic rings. This comparison highlights the impact of linker flexibility and substituent variations on the binding affinity and potential biological activity of these compounds. []

4,6-Dimethyl-2-mercaptopyrimidine (DMMP)

  • Compound Description: DMMP exists in thione and thiol tautomeric forms. Its vibrational spectra in various solvents were analyzed using resonance Raman spectroscopy and DFT calculations. The study revealed the formation of DMMP(solvent)n (n = 1-4) clusters through NH···O hydrogen bonds in methanol and water. Additionally, UV-induced hydrogen transfer isomeric reactions between the thione and thiol forms were observed in water and acetonitrile. []
  • Relevance: Despite the difference in core structures, DMMP shares the 4,6-dimethyl-2-pyrimidine moiety (analogous to the 4,6-dimethyl-2-pyridinyl group) with several compounds discussed, including N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide. The study on DMMP's tautomerization and solvent interactions provides insights into the potential behavior of similar heterocyclic compounds in solution. []

N-(4,6-Dimethyl-2-pyrimidinyl)benzene[U-14C]sulfonamide (14C-DAS)

  • Compound Description: This radiolabeled compound was used to investigate the metabolic fate of the N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide moiety in rats. Analysis of urine and fecal samples revealed various metabolic pathways, including hydroxylation and conjugation with glucuronic acid at specific positions on both the benzene and pyrimidine rings. []
  • Relevance: Despite the differences in core structures, the metabolic study of 14C-DAS provides valuable insight into the potential metabolic pathways of N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide. The shared N-(4,6-dimethyl-2-pyrimidinyl) moiety suggests that the target compound might undergo similar metabolic transformations, such as hydroxylation and glucuronidation, potentially influencing its pharmacological activity and duration of action. []

3-(-1-(4,6-Dimethyl-2-pyrimidinylimino)methyl-2-naphthol and its Metal Complexes

  • Compound Description: This Schiff base and its Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized and evaluated for their in vitro anticancer activities. The complexes, featuring an N2O2 chromophore around the central metal atom, displayed mild to very good activity against HL60 (leukemia) and 518A2 (melanoma) cell lines. []
  • Relevance: Although structurally distinct from N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide, the presence of the 4,6-dimethyl-2-pyrimidinyl group in these compounds highlights its versatility as a building block for diverse chemical entities with potential biological applications. This finding suggests that exploring structural modifications around the 4,6-dimethyl-2-pyridinyl moiety in the target compound could lead to derivatives with interesting pharmacological profiles. []

N-(O-Fluorophenyl)-4,6-Dimethyl-2-Pyridone-3-Nitrile

  • Compound Description: This compound was synthesized and characterized by X-ray diffraction and spectroscopic methods. Its antioxidant and hydrogen-peroxide-radical scavenging activities were evaluated, demonstrating its potential as a therapeutic agent. Molecular docking studies with Phospholipase A2 (PLA2) indicated hydrogen bond and hydrophobic interactions at the enzyme's active site. []
  • Relevance: This compound shares the 4,6-dimethyl-2-pyridinyl moiety with N-(4,6-dimethyl-2-pyridinyl)-2-phenoxyacetamide, highlighting the structural significance of this group in various chemical contexts. The research on N-(O-Fluorophenyl)-4,6-Dimethyl-2-Pyridone-3-Nitrile emphasizes the potential of this structural motif in designing compounds with antioxidant and enzyme inhibitory properties. []

Properties

Product Name

N-(4,6-dimethylpyridin-2-yl)-2-phenoxyacetamide

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-phenoxyacetamide

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C15H16N2O2/c1-11-8-12(2)16-14(9-11)17-15(18)10-19-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,16,17,18)

InChI Key

BSVMWLDNBCCVEE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)NC(=O)COC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)COC2=CC=CC=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.